molecular formula C19H17N5 B2637988 4-(Isopropylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile CAS No. 320418-25-5

4-(Isopropylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

Cat. No.: B2637988
CAS No.: 320418-25-5
M. Wt: 315.38
InChI Key: TYDFNHZGEIEVQQ-UHFFFAOYSA-N
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Description

4-(Isopropylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an isopropylamino group, a phenyl group, and a pyridinyl group attached to a pyrimidinecarbonitrile core

Scientific Research Applications

4-(Isopropylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Biochemical Analysis

Biochemical Properties

4-(Isopropylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation . The compound inhibits CDK2 activity, leading to alterations in cell cycle progression and potentially inducing apoptosis in cancer cells . Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of CDK2 disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . This effect is particularly significant in cancer treatment, where selective targeting of tumor cells is desired. Furthermore, this compound may affect other signaling pathways, such as those involved in cell growth and differentiation, thereby impacting overall cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets and disrupting cell cycle progression. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory effects on CDK2 over extended periods . Degradation products may form over time, potentially altering its efficacy and safety. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in tumor cells . Higher doses may result in toxic or adverse effects, such as off-target interactions and systemic toxicity. Threshold effects have been observed, where a specific dosage range maximizes therapeutic efficacy while minimizing adverse effects. These findings underscore the importance of optimizing dosage regimens for safe and effective use in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes result in the formation of metabolites that may retain or lose biological activity. Additionally, this compound may affect metabolic flux and metabolite levels, further influencing cellular functions and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its intracellular accumulation . Once inside the cell, this compound may bind to cytoplasmic and nuclear proteins, influencing its localization and activity. The distribution of the compound within tissues is also influenced by its physicochemical properties, such as lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target proteins and exerts its effects . Specific targeting signals and post-translational modifications may direct this compound to particular subcellular compartments, such as the nucleolus or mitochondria. These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopropylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with benzaldehyde to form a Schiff base, followed by cyclization with malononitrile under basic conditions to yield the pyrimidine ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Isopropylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or phenyl groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 4-(Isopropylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Isopropylamino)-2-phenyl-2-(2-pyridinyl)butanamide
  • Pyridinium salts
  • Fluorinated pyridines

Uniqueness

4-(Isopropylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile is unique due to its specific combination of functional groups and its pyrimidinecarbonitrile core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-phenyl-6-(propan-2-ylamino)-2-pyridin-2-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5/c1-13(2)22-18-15(12-20)17(14-8-4-3-5-9-14)23-19(24-18)16-10-6-7-11-21-16/h3-11,13H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDFNHZGEIEVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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